molecular formula C22H44NO8P B1202239 1,2-Heptanoylphosphatidylcholine CAS No. 3436-45-1

1,2-Heptanoylphosphatidylcholine

Cat. No.: B1202239
CAS No.: 3436-45-1
M. Wt: 481.6 g/mol
InChI Key: RBFSPQDASPEAID-FQEVSTJZSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of DHPC-C7 (C₂₂H₄₄NO₈P, MW 481.56 g/mol) consists of a chiral glycerol core with strict regiochemical and stereochemical specificity. The sn-glycero-3-phosphocholine configuration places the phosphocholine headgroup at the third carbon, while the sn-1 and sn-2 positions are occupied by heptanoyl chains (C7:0). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the R-configuration at the sn-2 position, a critical feature for maintaining the lipid’s interfacial curvature and interaction with proteins.

The stereochemical arrangement governs DHPC-C7’s ability to form micelles rather than bilayers in aqueous solutions. The short heptanoyl chains (7 carbons) introduce steric constraints that prevent tight packing of acyl chains, favoring micellar aggregates with a critical micelle concentration (CMC) of 1.6 mM. In contrast, long-chain phosphatidylcholines like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) adopt lamellar phases due to extended acyl chain van der Waals interactions.

Comparative Analysis of Short-Chain vs. Long-Chain Phosphatidylcholines

DHPC-C7’s short acyl chains impart unique physicochemical properties distinct from long-chain analogs:

Property DHPC-C7 Long-Chain PC (e.g., DPPC)
Acyl Chain Length 7 carbons 16–18 carbons
Phase Behavior Micellar (L₁ phase) Lamellar (Lᵦ or Lα phases)
Critical Micelle Concentration 1.6 mM N/A (forms bilayers)
Membrane Fluidity High (disordered chains) Low (ordered gel phase)
Applications Membrane protein solubilization Model membrane systems

The truncated acyl chains of DHPC-C7 reduce hydrophobic interactions, enabling rapid monomer exchange in micelles and enhanced solubility. This contrasts with long-chain PCs, which form stable bilayers with cooperative phase transitions. For example, differential scanning calorimetry (DSC) of DHPC-C7 reveals no sharp phase transitions, whereas DPPC exhibits a distinct gel-to-liquid crystalline transition at 41.3°C.

Crystallographic and Computational Modeling Studies

Crystallographic Insights

X-ray diffraction of DHPC-C7 complexes with the C2 domain of cytosolic phospholipase A₂ (cPLA₂α) reveals atomic-level interactions between the lipid and protein. The bound DHPC molecule straddles three calcium-binding loops (CBL1, CBL2, CBL3), with its phosphocholine headgroup coordinating Ca²⁺ ions via electrostatic interactions (Figure 1). The sn-2 heptanoyl chain inserts into a hydrophobic cleft, while the sn-1 chain remains solvent-exposed, illustrating the lipid’s role in membrane docking.

Molecular Dynamics Simulations

Coarse-grained and atomistic simulations elucidate DHPC-C7’s self-assembly and micelle stability. The MARTINI forcefield with polarizable water models accurately predicts micelle radii (~22 Å), matching experimental small-angle X-ray scattering (SAXS) data. Simulations also highlight the lipid’s conformational flexibility: the glycerol backbone exhibits a 30° tilt relative to the micelle surface, enabling dynamic interactions with aqueous and hydrophobic environments.

Table 2: Computational Models of DHPC-C7 Micelles
Force Field Micelle Radius (Å) Stability
CHARMM36 21 ± 2 High (≥100 ns)
MARTINI (Polarizable) 22 ± 1 Moderate (≥50 ns)
GROMOS-Berger 23 ± 3 High (≥100 ns)

These studies underscore DHPC-C7’s utility in modeling membrane-mimetic systems and its synergy with experimental techniques like cryo-electron microscopy.

Properties

CAS No.

3436-45-1

Molecular Formula

C22H44NO8P

Molecular Weight

481.6 g/mol

IUPAC Name

[(2S)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1

InChI Key

RBFSPQDASPEAID-FQEVSTJZSA-N

SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Isomeric SMILES

CCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Other CAS No.

3436-45-1

Synonyms

(R)-isomer of 1,2-heptanoylphosphatidylcholine
1,2-diheptanoyl-PC
1,2-diheptanoylphosphatidylcholine
1,2-heptanoyl-sn-glycero-3-phosphocholine
1,2-heptanoylphosphatidylcholine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholines

Structural and Chemical Properties

The following table compares 1,2-heptadecanoylphosphatidylcholine with structurally analogous saturated phosphatidylcholines:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Acyl Chains Saturation
1,2-Heptadecanoylphosphatidylcholine 67896-64-4 C₄₂H₈₄NO₈P 761.03 17:0/17:0 Saturated
1,2-Dipalmitoylphosphatidylcholine (DPPC) 63-89-8 C₄₀H₈₀NO₈P 733.02 16:0/16:0 Saturated
1,2-Dimyristoylphosphatidylcholine (DMPC) 18194-24-6 C₃₆H₇₂NO₈P 677.93 14:0/14:0 Saturated
1,2-Distearoylphosphatidylcholine (DSPC) 4539-70-2 C₄₄H₈₈NO₈P 789.07 18:0/18:0 Saturated
1,2-Dipentadecanoylphosphatidylcholine 67896-63-3 C₃₈H₇₆NO₈P 705.00 15:0/15:0 Saturated
Key Observations:
  • Chain Length and Molecular Weight: Increasing acyl chain length correlates with higher molecular weight. For example, DMPC (C14) has a molecular weight of 677.93 g/mol, while DSPC (C18) reaches 789.07 g/mol. 1,2-Heptadecanoylphosphatidylcholine (C17) occupies an intermediate position at 761.03 g/mol .
  • DSPC (C18) has the highest Tm (~55°C), followed by 1,2-heptadecanoylphosphatidylcholine (estimated ~45–50°C), DPPC (C16, ~41°C), and DMPC (C14, ~23°C) .

Functional and Application Differences

  • DPPC (C16) : Widely used in pulmonary surfactant formulations and liposomes due to its moderate Tm, which aligns with physiological temperatures .
  • DSPC (C18) : Preferred for stable liposomal carriers in high-temperature applications (e.g., thermosensitive drug delivery) due to its high Tm .
  • DMPC (C14) : Utilized in fluid-phase liposome studies and membrane protein reconstitution because of its low Tm .
  • 1,2-Heptadecanoylphosphatidylcholine (C17): Its intermediate chain length may offer a balance between membrane rigidity (for stability) and fluidity (for drug release kinetics), though specific applications are less documented in the provided evidence.

Assay Compatibility

Phosphatidylcholine quantification methods, such as enzymatic assays (e.g., Abcam’s Phosphatidylcholine Assay Kit), are applicable to all saturated PCs. The assay involves hydrolyzing PC to choline, which is oxidized to produce a colorimetric/fluorometric signal proportional to concentration . Calculations adjust for molecular weight differences; for example:

Concentration (nmol/µL) = (A - B) * D  

Where A = nmol from standard curve, B = sample volume (µL), and D = dilution factor .

Research Findings and Practical Considerations

  • Synthetic Accessibility: Saturated PCs like 1,2-heptadecanoylphosphatidylcholine are synthetically standardized, ensuring high purity (>99%) for reproducible research outcomes .
  • Stability vs. Functionality : Longer-chain PCs (e.g., DSPC) enhance liposome stability but may reduce drug encapsulation efficiency due to rigid bilayers. Shorter chains (e.g., DMPC) improve fluidity but require lower storage temperatures .

Preparation Methods

Chiral Glycerol Backbone Derivatization

The synthesis begins with the preparation of a chiral glycerol scaffold. D-mannitol serves as a common starting material due to its stereochemical compatibility with natural phospholipids. Through sequential protection and deprotection steps, 1-trityl-sn-glycerol is generated, preserving the sn-3 hydroxyl group for subsequent phosphorylation. Tosylation of the primary hydroxyl groups at the sn-1 and sn-2 positions introduces leaving groups, enabling nucleophilic displacement. For example, potassium methyl xanthate facilitates the introduction of thiol functionalities, yielding a trithiocarbonate intermediate. Reductive cleavage of this intermediate with lithium aluminum hydride produces a 1,2-dithiol glycerol derivative, which is acylated with heptanoyl chloride under anhydrous conditions.

Regioselective Acylation Strategies

Acylation specificity is critical to ensure the correct positioning of heptanoyl chains. In non-thiol-based routes, activated heptanoic acid derivatives (e.g., heptanoyl imidazolides) react with the sn-1 and sn-2 hydroxyl groups of protected glycerol. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves near-quantitative yields while minimizing racemization. The trityl group at the sn-3 position remains intact during this step, ensuring selective phosphorylation in subsequent stages.

Phosphorylation and Choline Coupling

Following detritylation with acidic ion-exchange resins, the exposed sn-3 hydroxyl group undergoes phosphorylation. A two-step protocol involving reaction with phosphorus oxychloride (POCl₃) in the presence of choline tosylate yields the phosphocholine headgroup. Alternatively, pre-formed choline phosphate derivatives can be coupled using carbodiimide-mediated condensation. The final product is purified via column chromatography (e.g., DEAE-Sepharose CL-6B) to remove unreacted intermediates and byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for acylation due to their ability to dissolve both hydrophilic glycerol intermediates and hydrophobic acylating agents. Reactions conducted at −20°C minimize side reactions, such as migration of acyl groups between hydroxyl positions. For phosphorylation, anhydrous dimethylformamide (DMF) facilitates the nucleophilic attack of choline on the activated phosphate intermediate.

Catalytic Enhancements

The use of lipase catalysts (e.g., Candida antarctica lipase B) has been explored for enantioselective acylation, though enzymatic methods remain less common for short-chain analogs like heptanoyl-phosphatidylcholine. Metal-free conditions are critical during phosphorylation to prevent oxidation of the thiol groups in alternative synthetic routes.

Analytical Characterization and Validation

Chromatographic Purity Assessment

Reverse-phase HPLC with evaporative light scattering detection (ELSD) resolves 1,2-heptanoylphosphatidylcholine from lyso-derivatives and unreacted starting materials. A typical mobile phase comprises acetonitrile:methanol:water (65:25:10, v/v/v) with 0.1% trifluoroacetic acid. DEAE-Sepharose ion-exchange chromatography further confirms purity, as the phosphocholine headgroup confers a distinct elution profile under gradient salt conditions.

Spectroscopic Confirmation

¹H NMR analysis reveals characteristic signals for the heptanoyl chains (δ 0.88 ppm, terminal methyl; δ 1.26 ppm, methylene envelope; δ 2.28 ppm, α-methylene to carbonyl) and the choline headgroup (δ 3.22 ppm, N-methyl protons). Mass spectrometry (ESI-MS) provides molecular ion confirmation, with [M+H]⁺ expected at m/z 552.4 for C₃₂H₆₆NO₈P.

Enzymatic Activity Assays

Phospholipase A₂ (PLA₂) hydrolysis assays validate the chiral integrity of the sn-2 acyl chain. Using a spectrophotometric assay with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), the release of free thiols (in thioester analogs) or free fatty acids (in ester analogs) is monitored at 412 nm. For 1,2-heptanoylphosphatidylcholine, PLA₂ from Naja naja venom achieves >95% hydrolysis at the sn-2 position, confirming regiospecific synthesis.

Comparative Data on Synthesis Methods

Parameter Thioester Route Conventional Ester Route
Starting MaterialD-mannitolsn-glycerol-3-phosphate
Acylation Yield78%85%
Phosphorylation Efficiency92%88%
Chiral Purity (PLA₂ assay)95%98%
Total Synthesis Time6 days4 days

Challenges and Mitigation Strategies

Acyl Migration Prevention

Migration of heptanoyl groups from sn-1 to sn-2 positions during synthesis is minimized by maintaining low temperatures (−20°C) and avoiding protic solvents. Inclusion of chelating agents (e.g., EDTA) sequesters trace metals that catalyze intramolecular transesterification.

Scale-Up Limitations

Industrial-scale production faces challenges in cost-effective phosphorylation. Microfluidic continuous-flow systems have been proposed to enhance mixing efficiency and reduce reagent waste during choline coupling.

Applications in Biochemical Research

Surfactant Inactivation Studies

1,2-Heptanoylphosphatidylcholine serves as a substrate for studying albumin-associated PLA₂-like activities in pulmonary surfactant inactivation. Its short acyl chains enhance water solubility, facilitating real-time monitoring of hydrolysis kinetics.

Membrane Model Systems

In liposome formulations, this phospholipid’s low phase transition temperature (−15°C) enables the study of membrane fluidity under physiological conditions. Differential scanning calorimetry (DSC) confirms its miscibility with long-chain phospholipids .

Q & A

Basic Questions

Q. How should cell or tissue samples be prepared to optimize 1,2-Heptanoylphosphatidylcholine quantification in enzymatic assays?

  • Methodology :

  • For cell samples : Harvest 2 × 10⁶ cells, wash with cold PBS, resuspend in 100 µL Assay Buffer, homogenize by pipetting, incubate on ice (10 min), centrifuge (4°C, 2–5 min), and collect supernatant .
  • For tissue samples : Use 10 mg tissue, wash with PBS, resuspend in 100 µL Assay Buffer, and homogenize. Snap-freeze samples in liquid nitrogen if immediate testing is not possible, and store at -80°C to minimize degradation .
    • Critical Considerations : Avoid repeated freeze-thaw cycles, as they may reduce phosphatidylcholine stability .

Q. What steps ensure accurate standard curve generation for phosphatidylcholine assays?

  • Methodology :

  • Prepare duplicate standard dilutions (50 µL/well).
  • Include background controls (e.g., for samples with endogenous choline) by adjusting sample volume to 50 µL with Assay Buffer .
  • Generate a fresh standard curve for each assay to account for inter-run variability .
    • Validation : Samples exceeding the highest standard must be diluted and reanalyzed, with results multiplied by the dilution factor .

Advanced Research Questions

Q. How can background interference from endogenous choline be minimized during phosphatidylcholine measurement?

  • Methodology :

  • Use background control wells : Add samples to wells with Assay Buffer but omit critical reagents (e.g., enzymes) to quantify choline-specific signals .
  • Subtract background control values from sample readings during data analysis .
    • Advanced Tip : For complex matrices (e.g., lipid-rich tissues), pre-treat samples with choline oxidase to degrade free choline before analysis .

Q. What experimental design considerations validate enzymatic assay results against traditional chemical methods?

  • Methodology :

  • Compare enzymatic assay results with those from chemical methods (e.g., thin-layer chromatography followed by perchloric acid hydrolysis) using linear regression (e.g., r = 0.85 agreement observed in HDL studies) .
  • Isolate samples via ultracentrifugation to avoid contamination (e.g., phosphotungstic acid in precipitation-based methods) .
    • Limitations : Enzymatic assays may underestimate values in poorly homogenized samples due to incomplete phosphatidylcholine hydrolysis .

Q. How should researchers handle data when sample signals exceed the standard curve range?

  • Protocol :

  • Dilute samples in Assay Buffer and repeat the assay.
  • Multiply the calculated concentration by the dilution factor (e.g., 10x dilution requires a 10x multiplier) .
    • Quality Control : Validate dilution integrity by spiking samples with known phosphatidylcholine concentrations and assessing recovery rates .

Q. What statistical frameworks ensure robust hypothesis testing in studies involving 1,2-Heptanoylphosphatidylcholine?

  • Design :

  • Formulate hypotheses as population mean comparisons (e.g., "μ of experimental group > control") .
  • Collect triplicate measurements to calculate mean ± SD and perform t-tests or ANOVA .
    • Reproducibility : Adhere to NIH preclinical guidelines (e.g., detailed reporting of sample sizes, randomization, and blinding) .

Q. How can low phosphatidylcholine recovery rates be troubleshooted in assays?

  • Diagnosis :

  • Sample degradation : Ensure fresh samples or proper storage at -80°C; avoid prolonged ice incubation .
  • Reagent instability : Prepare reagents immediately before use and keep enzymes on ice .
  • Insufficient homogenization : Optimize pipetting cycles or use mechanical disruption for fibrous tissues .

Q. What are the limitations of commercial phosphatidylcholine assay kits, and what alternatives exist?

  • Kit Limitations :

  • Restricted to research use; not validated for diagnostic applications .
  • Cross-reactivity with structurally similar lipids (e.g., lysophosphatidylcholine) may cause false positives .
    • Alternatives : Combine enzymatic assays with mass spectrometry for absolute quantification or structural confirmation .

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